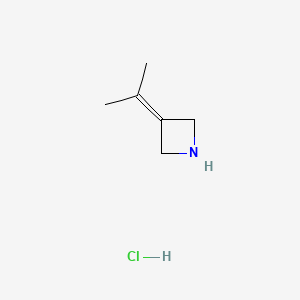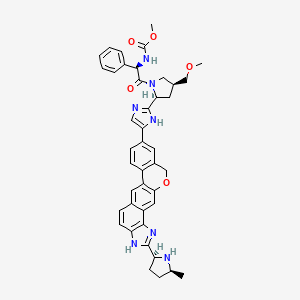
Des(N-methoxycarbonyl)-L-valine) Velpatasvir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des(N-methoxycarbonyl)-L-valine Velpatasvir is a derivative of Velpatasvir, a potent inhibitor of the nonstructural protein 5A (NS5A) used in the treatment of hepatitis C virus (HCV) infection. This compound is characterized by its molecular formula C47H52N8O6 and a molecular weight of 824.98 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des(N-methoxycarbonyl)-L-valine Velpatasvir involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of Des(N-methoxycarbonyl)-L-valine Velpatasvir typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and drying .
化学反応の分析
Types of Reactions
Des(N-methoxycarbonyl)-L-valine Velpatasvir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, such as temperature, pressure, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
科学的研究の応用
Des(N-methoxycarbonyl)-L-valine Velpatasvir has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in the treatment of viral infections, particularly hepatitis C.
Industry: Utilized in the development of pharmaceutical formulations and as a quality control standard in the production of antiviral drugs
作用機序
Des(N-methoxycarbonyl)-L-valine Velpatasvir exerts its effects by inhibiting the NS5A protein, which is essential for the replication of the hepatitis C virus. The compound binds to the NS5A protein, disrupting its function and preventing the virus from replicating. This inhibition occurs through the interaction with specific molecular targets and pathways involved in viral replication .
類似化合物との比較
Similar Compounds
Velpatasvir: The parent compound, also an NS5A inhibitor used in the treatment of hepatitis C.
Ledipasvir: Another NS5A inhibitor with a similar mechanism of action but different chemical structure.
Daclatasvir: A structurally distinct NS5A inhibitor used in combination with other antiviral agents for the treatment of hepatitis C
Uniqueness
Des(N-methoxycarbonyl)-L-valine Velpatasvir is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NS5A inhibitors. These modifications can affect its binding affinity, stability, and overall efficacy in inhibiting the hepatitis C virus .
特性
分子式 |
C42H43N7O5 |
|---|---|
分子量 |
725.8 g/mol |
IUPAC名 |
methyl N-[(1R)-2-[(2S,4S)-4-(methoxymethyl)-2-[5-[6-[(2S,5S)-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C42H43N7O5/c1-23-9-13-33(44-23)39-45-32-14-11-26-17-31-29-12-10-27(16-28(29)22-54-36(31)18-30(26)38(32)47-39)34-19-43-40(46-34)35-15-24(21-52-2)20-49(35)41(50)37(48-42(51)53-3)25-7-5-4-6-8-25/h4-8,10-12,14,16-19,23-24,33,35,37,44H,9,13,15,20-22H2,1-3H3,(H,43,46)(H,45,47)(H,48,51)/t23-,24-,33-,35-,37+/m0/s1 |
InChIキー |
NIVSGLSLBUSFEA-WWPYVBJNSA-N |
異性体SMILES |
C[C@H]1CC[C@H](N1)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC |
正規SMILES |
CC1CCC(N1)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


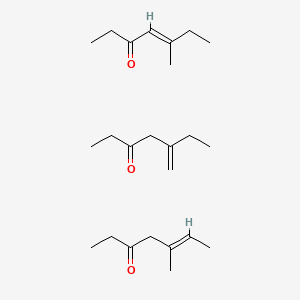
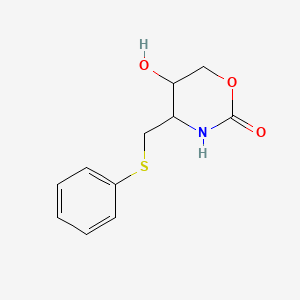
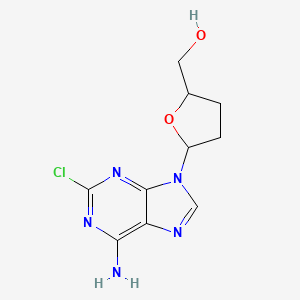
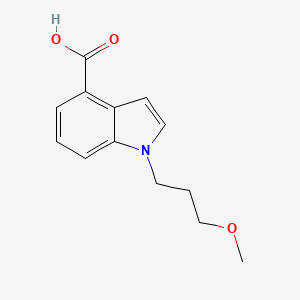
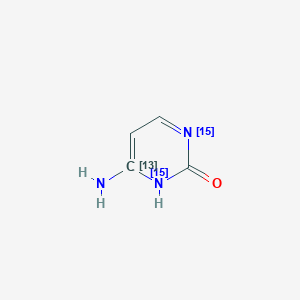
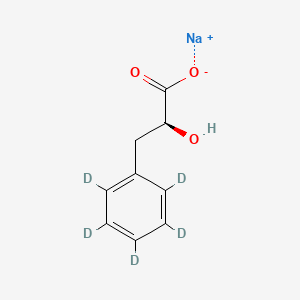
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
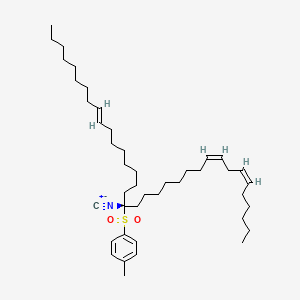
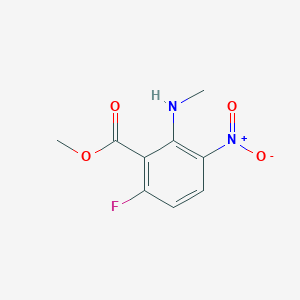

![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)

